tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate
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Overview
Description
tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol . It is commonly used as an intermediate in the synthesis of various peptides and other organic compounds. The compound is known for its stability and versatility in chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-cyclopropyl-2-hydroxypropylamine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity of the compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the compound can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols, depending on the reaction conditions.
Substitution: The carbamate group can undergo nucleophilic substitution reactions to form new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce primary or secondary amines .
Scientific Research Applications
tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a building block for the development of pharmaceutical compounds and drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis . It can be selectively removed under mild conditions, allowing for the controlled release of the protected amine . This property makes it valuable in peptide synthesis and other applications where selective protection and deprotection are required .
Comparison with Similar Compounds
tert-Butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate can be compared with other similar compounds, such as:
tert-Butyl N-(3-hydroxypropyl)carbamate: This compound lacks the cyclopropyl group, making it less sterically hindered and potentially more reactive in certain reactions.
tert-Butyl N-(2,3-dihydroxypropyl)carbamate: This compound contains an additional hydroxyl group, which can participate in further chemical reactions.
tert-Butyl carbamate: A simpler compound used as a protecting group for amines, but without the additional functional groups present in this compound.
Properties
CAS No. |
2275341-04-1 |
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Molecular Formula |
C11H21NO3 |
Molecular Weight |
215.29 g/mol |
IUPAC Name |
tert-butyl N-(3-cyclopropyl-2-hydroxypropyl)carbamate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-7-9(13)6-8-4-5-8/h8-9,13H,4-7H2,1-3H3,(H,12,14) |
InChI Key |
GLQAUYYBTAZNHL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(CC1CC1)O |
Purity |
95 |
Origin of Product |
United States |
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